

Application Note: Cell-Based Assays for Measuring BMS-986176 Potency

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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935

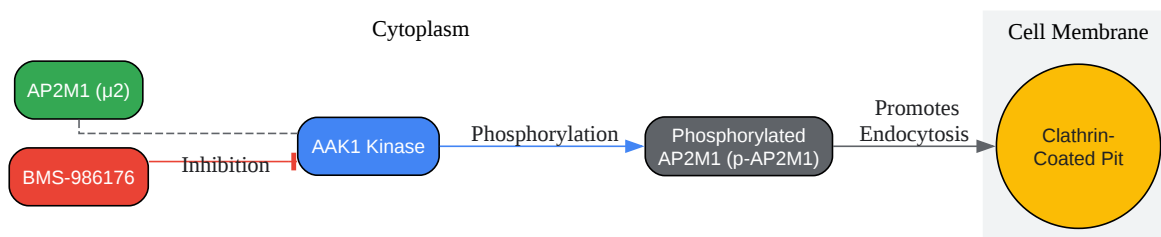
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for conducting cell-based assays to determine the potency of **BMS-986176**, a selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process in synaptic vesicle recycling and receptor-mediated endocytosis.[2] **BMS-986176** has been identified as a promising therapeutic agent for neuropathic pain.[3][4] The primary assay described herein is a cellular phosphorylation assay to measure the inhibition of AAK1's downstream target, the μ 2 subunit of the adaptor protein 2 complex (AP2M1). A secondary protocol for a cell viability assay is also included to assess cytotoxicity and establish a therapeutic window.

BMS-986176 Signaling Pathway

BMS-986176 exerts its effect by directly inhibiting the kinase activity of AAK1. AAK1 phosphorylates the μ 2 subunit of the AP2 complex (AP2M1), a key step in regulating clathrin-mediated endocytosis. By inhibiting AAK1, **BMS-986176** prevents the phosphorylation of AP2M1, thereby modulating endocytic processes.



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Caption: Mechanism of Action of **BMS-986176** in inhibiting AAK1-mediated phosphorylation.

Quantitative Potency Data

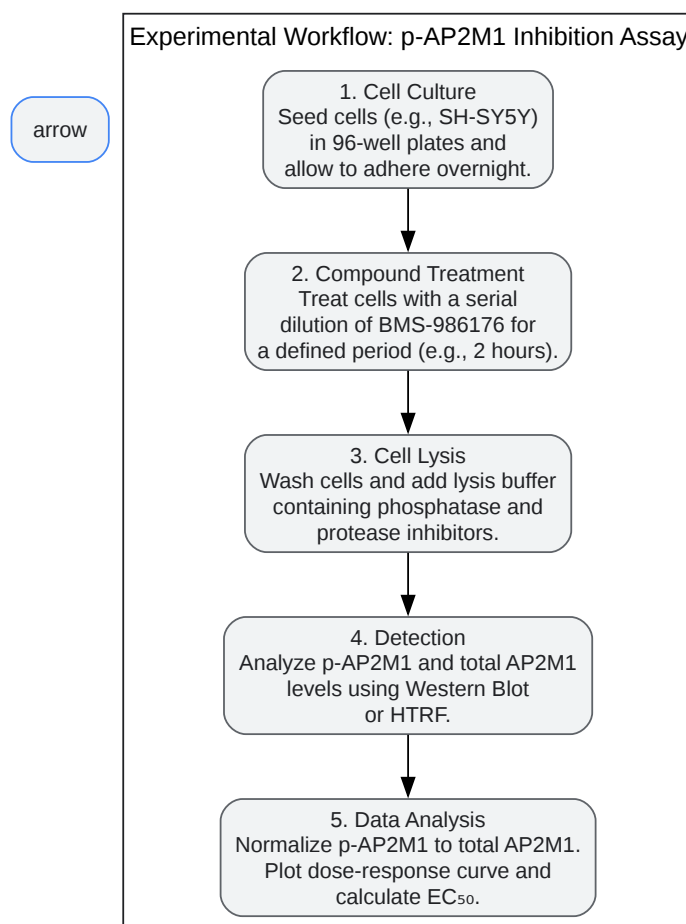
The potency of **BMS-986176** has been characterized in both biochemical and cell-based assays. The following table summarizes key quantitative metrics.

Assay Type	Parameter	Value	Reference Cell Line/System
Biochemical Kinase Assay	IC ₅₀	2 nM	Purified AAK1 enzyme
Cellular Phosphorylation Assay	IC ₅₀	11 nM	Human Neuroblastoma (SH-SY5Y) cells
Equilibrium Binding Assay	K _i	1.8 nM	Recombinant AAK1

(Data derived from multiple sources reporting on the discovery and characterization of **BMS-986176/LX-9211**)[2][4][5][6]

Protocol 1: Cellular AAK1 Inhibition Assay (p-AP2M1 Detection)

Principle: This assay quantifies the potency of **BMS-986176** by measuring its ability to inhibit the phosphorylation of AP2M1 at the Threonine 156 residue in a cellular context. Cells are treated with a range of **BMS-986176** concentrations, followed by cell lysis and detection of phosphorylated AP2M1 (p-AP2M1) levels, typically via a sensitive immunoassay such as Western Blot or a high-throughput format like HTRF® (Homogeneous Time-Resolved Fluorescence). The resulting dose-response curve is used to calculate the EC₅₀ value.



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Caption: Workflow for the cellular p-AP2M1 inhibition assay.

Materials:

- Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell line with detectable AAK1 expression.

- **BMS-986176**

- Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
- 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer)
- Protease and Phosphatase Inhibitor Cocktails
- Primary Antibodies: Rabbit anti-p-AP2M1 (Thr156), Mouse anti-total AP2M1, and anti-GAPDH (loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
- BCA Protein Assay Kit
- Chemiluminescent Substrate (ECL)
- Gel electrophoresis and Western Blotting equipment.

Procedure:

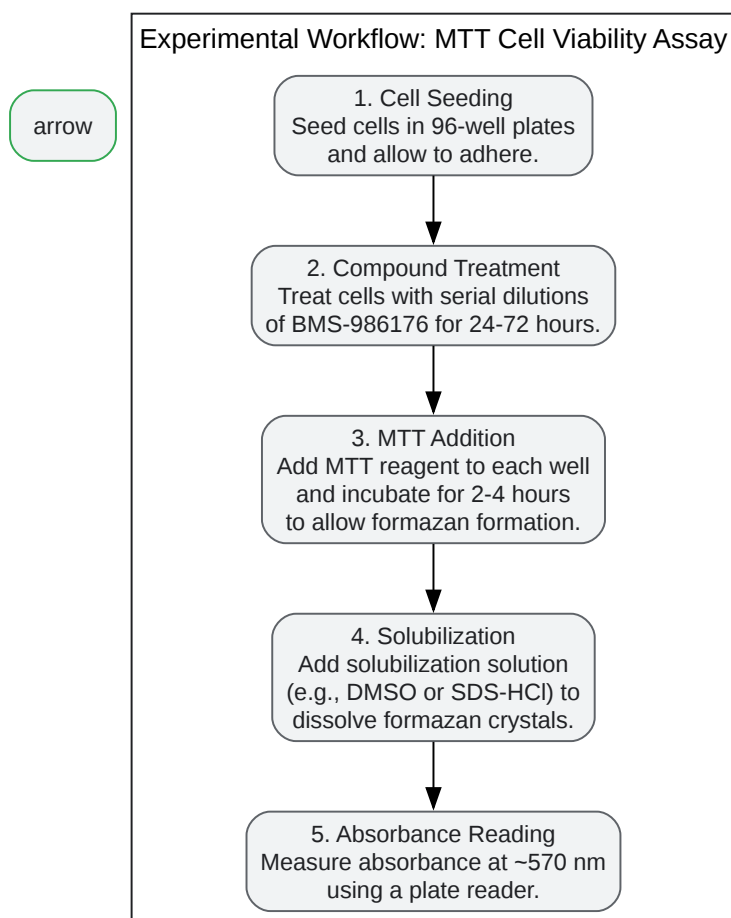
- Cell Seeding:
 - Culture SH-SY5Y cells according to standard protocols.
 - Seed cells into 96-well plates at a density of 5×10^4 cells/well in 100 μ L of complete growth medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **BMS-986176** in DMSO.

- Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 μ M. Include a DMSO-only vehicle control.
- Remove the medium from the cells and add 100 μ L of the prepared compound dilutions.
- Incubate for 2 hours at 37°C, 5% CO₂.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with 150 μ L of ice-cold PBS.
 - Add 50 μ L of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
 - Incubate on ice for 15 minutes with gentle agitation.
 - Collect the cell lysates and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
- Western Blot Analysis:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Load equal amounts of protein (e.g., 20 μ g) per lane on an SDS-PAGE gel.
 - Perform electrophoresis and transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-AP2M1 and total AP2M1 overnight at 4°C. A loading control like GAPDH should also be probed.
 - Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and add ECL substrate.
 - Detect the chemiluminescent signal using an imaging system.
- Data Analysis:

- Quantify the band intensities for p-AP2M1, total AP2M1, and the loading control.
- Normalize the p-AP2M1 signal to the total AP2M1 signal (or loading control).
- Plot the normalized p-AP2M1 levels against the logarithm of **BMS-986176** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

Principle: This assay assesses the effect of **BMS-986176** on cell metabolic activity, which is an indicator of cell viability and proliferation. The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.



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Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Materials:

- Cells and reagents as listed in Protocol 1.
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of medium.
 - Incubate overnight to allow attachment.
- Compound Treatment:
 - Treat cells with a serial dilution of **BMS-986176** (e.g., from 0.1 nM to 100 μ M) for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (control) and media-only (blank) wells.
- MTT Incubation:
 - Add 10 μ L of MTT reagent to each well.
 - Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
- Formazan Solubilization:
 - Aspirate the medium (optional, be careful not to disturb cells/formazan).
 - Add 100 μ L of solubilization solution to each well.

- Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
- Data Analysis:
 - Measure the absorbance of each well at 570 nm.
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100.
 - Plot the percent viability against the logarithm of compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

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